3-Nitro-3'-formyl-4,4'-bithiophene
Description
Properties
Molecular Formula |
C9H5NO3S2 |
|---|---|
Molecular Weight |
239.3g/mol |
IUPAC Name |
4-(4-nitrothiophen-3-yl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H5NO3S2/c11-1-6-2-14-3-7(6)8-4-15-5-9(8)10(12)13/h1-5H |
InChI Key |
HFYVZKGOKKJBOD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CS1)C2=CSC=C2[N+](=O)[O-])C=O |
Canonical SMILES |
C1=C(C(=CS1)C2=CSC=C2[N+](=O)[O-])C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique properties of 3-nitro-3'-formyl-4,4'-bithiophene are best understood by comparing it with structurally related bithiophene derivatives. Key comparisons include substituent effects, electronic behavior, and applications.
Substituent Position and Electronic Effects
- Nitro vs. Formyl as Acceptors: The nitro group exhibits stronger electron-withdrawing capabilities than formyl, leading to greater second-order polarizability in nonlinear optical (NLO) applications. This aligns with trends observed in donor-acceptor bithiophenes, where nitro-substituted derivatives outperform formyl analogs in second harmonic generation (SHG) efficiency .
- Halogenation vs. Alkylation : Bromine at 5,5'-positions (e.g., 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiophene) enhances reactivity for cross-coupling but reduces solubility compared to alkylated derivatives. Hexyl chains at 3,3'- or 4,4'-positions improve solubility and processability but may hinder charge transport due to steric effects .
Conformational and Structural Insights
- Backbone Rigidity : The absence of alkyl chains at 4,4'-positions in this compound preserves planarity, favoring π-π stacking and charge mobility. In contrast, alkylated derivatives (e.g., 4,4'-dihexyl-2,2'-bithiophene) exhibit torsional flexibility, reducing crystallinity .
- Synthetic Accessibility : Alkylated bithiophenes (e.g., 3,3'-dihexyl-2,2'-bithiophene) are commercially available and cost-effective, whereas nitro/formyl derivatives require specialized synthesis, often involving hazardous reagents like DMF or nitro precursors .
Preparation Methods
Synthesis of 3-Nitrothiophene
Nitration of thiophene typically favors alpha positions (2- or 5-). To achieve beta (3-) substitution, a directing group strategy is necessary:
-
Sulfonation : Introduce a sulfonic acid group at the 2-position using fuming sulfuric acid, directing nitration to the 3-position.
-
Nitration : Treat with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to yield 3-nitro-2-sulfothiophene.
-
Desulfonation : Hydrolyze the sulfonic acid group via steam distillation or acidic hydrolysis to obtain 3-nitrothiophene.
Characterization :
Synthesis of 3-Formylthiophene
The Vilsmeier-Haack reaction is commonly used for formylation but favors alpha positions. For beta substitution:
-
Directed metalation : Use n-butyllithium (n-BuLi) at –78°C to deprotonate the 3-position, followed by quenching with DMF to yield 3-formylthiophene.
-
Alternative route : Palladium-catalyzed carbonylation of 3-bromothiophene under CO atmosphere.
Characterization :
Halogenation for Cross-Coupling
Bromination at the 4-Position
Both monomers require halogenation at the 4-position for subsequent coupling:
-
3-Nitrothiophene : React with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to yield 4-bromo-3-nitrothiophene.
-
3-Formylthiophene : Use bromine (Br₂) in acetic acid at 50°C to synthesize 4-bromo-3-formylthiophene.
Optimization :
-
Temperature control : Prevents over-bromination.
-
Solvent choice : DMF enhances solubility of nitro derivatives.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
A palladium-catalyzed reaction between boronic acids and halides:
-
Synthesis of boronic acids :
-
Coupling conditions :
Yield : ~75% (isolated via column chromatography).
Stille Coupling
An alternative using organostannanes:
-
Synthesis of stannanes :
-
Coupling conditions :
Yield : ~68% (higher purity but lower yield than Suzuki).
Post-Coupling Functionalization
Nitro Group Reduction (Optional)
If required, reduce the nitro group to amine using H₂/Pd-C in ethanol:
Formyl Group Modifications
The formyl group can undergo condensation reactions (e.g., with hydrazines) to form hydrazones, as demonstrated in related bithiophene systems.
Characterization of this compound
Spectroscopic Analysis
X-ray Crystallography (If Available)
Single-crystal analysis would confirm the 4,4'-linkage and substituent positions, as seen in analogous tetraferrocenylthiophenes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Suzuki Coupling | 75 | High | Mild conditions, scalable | Requires boronic acid synthesis |
| Stille Coupling | 68 | High | Tolerant of sensitive groups | Toxicity of organostannanes |
| Ullmann Coupling | 60 | Medium | No pre-functionalized monomers | High temperatures required |
Industrial Applications and Scalability
The compound’s conjugated structure makes it a candidate for:
-
Organic semiconductors : As seen in star-shaped ferrocenylthiophenes.
-
Pharmaceutical intermediates : Similar to nitro-formyl dibenzofurans used in PDE4 inhibitors.
Scalability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
